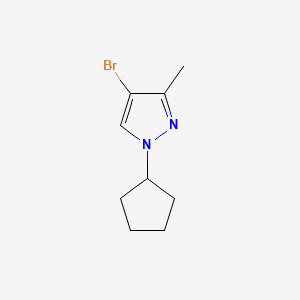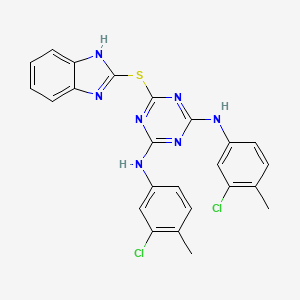![molecular formula C19H17NO4 B12459664 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl acetate](/img/structure/B12459664.png)
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl acetate is a complex organic compound with a unique structure that includes a dioxo group, an octahydro ring, and an ethenocyclopropa ring fused to an isoindole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the octahydro and ethenocyclopropa rings. The dioxo groups are introduced through oxidation reactions, and the final acetylation step is performed using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts to enhance the efficiency and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The dioxo groups can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
作用機序
The mechanism of action of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
3,4-dihydropyrimidin-2(1H)-one: A compound with a similar dioxo group and biological activity.
1,3-dioxolane: A simpler compound with a dioxolane ring, used as a solvent and in polymer synthesis.
Uniqueness
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl acetate is unique due to its complex fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of stability, reactivity, and potential biological activity.
特性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
[2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)phenyl] acetate |
InChI |
InChI=1S/C19H17NO4/c1-9(21)24-15-5-3-2-4-14(15)20-18(22)16-10-6-7-11(13-8-12(10)13)17(16)19(20)23/h2-7,10-13,16-17H,8H2,1H3 |
InChIキー |
VPZWUWQRTGEOKA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B12459582.png)

![Methyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12459600.png)
![propan-2-yl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12459602.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12459609.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459620.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12459634.png)
![2-fluoro-5-nitro-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12459644.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B12459647.png)
![3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12459649.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12459658.png)
